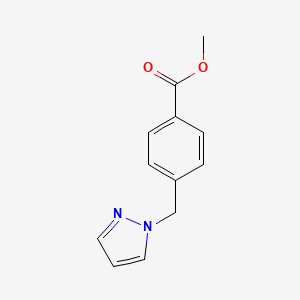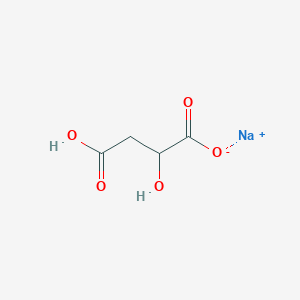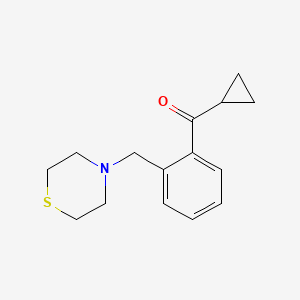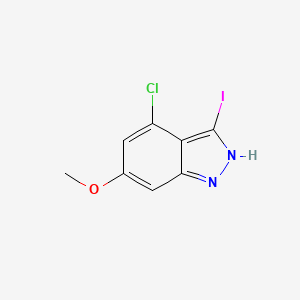
2-Chloro-5-(3-oxocyclohexyl)thiophene
説明
2-Chloro-5-(3-oxocyclohexyl)thiophene, also known as COOT, is an organosulfur compound. It has a CAS Number of 909421-72-3 and a molecular weight of 215.72 . The IUPAC name is 3-(5-chloro-1H-1lambda3-thiophen-2-yl)cyclohexan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClOS/c11-10-5-4-9(13-10)7-2-1-3-8(12)6-7/h4-5,7,13H,1-3,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.72 . It should be stored at a temperature between 28 C .科学的研究の応用
Conductive Polymer Synthesis
Research into thiophene-based polymers, which are closely related to 2-Chloro-5-(3-oxocyclohexyl)thiophene, has led to the development of new, processible conducting polymers. For example, poly[3-(4-octylphenyl)thiophene] synthesized in chloroform has shown suppressed thermochromism and thermal undoping characteristics, highlighting its potential in electronic applications due to its solubility and electrical properties (Pei et al., 1992).
Electrochromic Polymers Development
The creation of high-contrast electrochromic polymers from alkyl-derivatized poly(3,4-ethylenedioxythiophenes) demonstrates the versatility of thiophene derivatives in smart materials. These polymers change color upon oxidation and reduction, offering applications in smart windows and display technologies (Sankaran & Reynolds, 1997).
Green Chemistry in Synthesis
Innovative methods employing copper-catalyzed electrophilic chlorocyclization reactions, using sodium chloride as a source of electrophilic chlorine, signify advancements in green chemistry. This methodology allows for the efficient synthesis of highly functionalized thiophenes, showcasing the potential of this compound derivatives in medicinal and materials chemistry due to their versatile functionalization capabilities (Walter et al., 2019).
Safety and Hazards
特性
IUPAC Name |
3-(5-chlorothiophen-2-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c11-10-5-4-9(13-10)7-2-1-3-8(12)6-7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZLQWXGBNKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641824 | |
| Record name | 3-(5-Chlorothiophen-2-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909421-72-3 | |
| Record name | 3-(5-Chloro-2-thienyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909421-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chlorothiophen-2-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



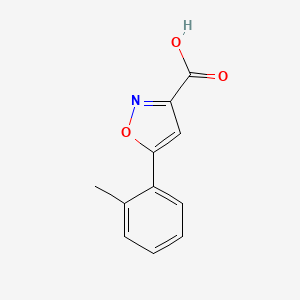
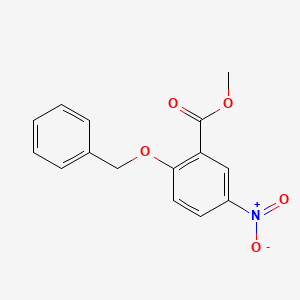
![1H-Imidazo[4,5-B]pyridin-6-amine](/img/structure/B1613150.png)

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride](/img/structure/B1613152.png)
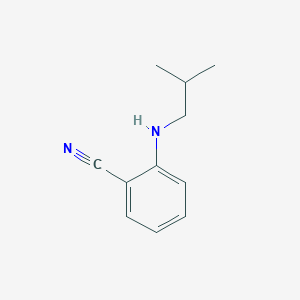
![[2,3'-Bipyridine]-5'-carbonitrile](/img/structure/B1613154.png)

